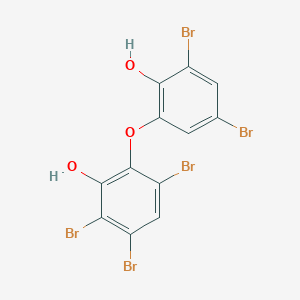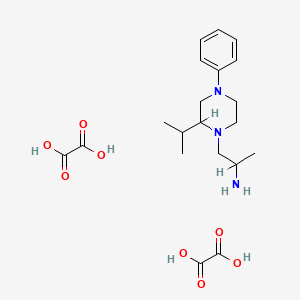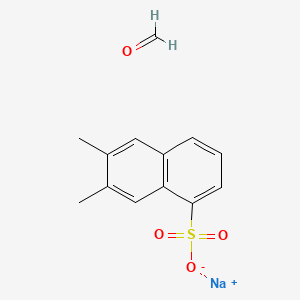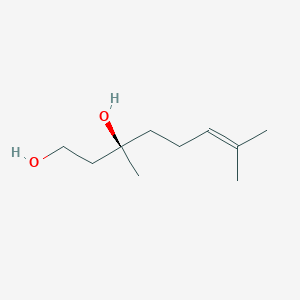
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is a polybrominated diphenyl ether (PBDE) compound PBDEs are a group of chemicals that are used as flame retardants in a variety of applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,3,5-tribromophenol with 3,5-dibromo-2-hydroxyphenol under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available brominated phenols. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or zinc in acetic acid.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully debrominated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Applications De Recherche Scientifique
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol involves its interaction with biological molecules and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: Another polybrominated phenol with similar flame retardant properties.
2,3,4,5-Tetrabromophenol: A polybrominated phenol with additional bromine atoms, leading to different chemical and biological properties.
2,3,5,6-Tetrabromophenol: A polybrominated phenol with a different bromination pattern, affecting its reactivity and applications.
Uniqueness
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is unique due to its specific bromination pattern and the presence of multiple phenol groups.
Propriétés
Numéro CAS |
80246-26-0 |
|---|---|
Formule moléculaire |
C12H5Br5O3 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
2,3,5-tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)10(18)8(2-4)20-12-7(16)3-5(14)9(17)11(12)19/h1-3,18-19H |
Clé InChI |
OBMWDTFRQJRRIM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)



![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
